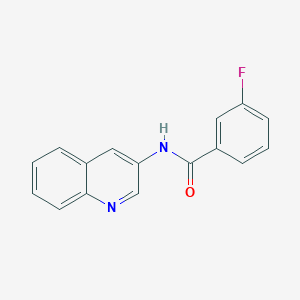

![molecular formula C18H14N2OS B5575739 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-indole CAS No. 93587-68-9](/img/structure/B5575739.png)

3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-indole, also known as MTIT, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. MTIT is a heterocyclic compound that contains both thiazole and indole rings, which are known to possess various biological activities.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and 5-Lipoxygenase Inhibition

Methoxyalkyl thiazoles, closely related to 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-indole, have been identified as selective inhibitors of 5-lipoxygenase, a key enzyme in the inflammatory process. These compounds, including derivatives of thiazole and indole, do not rely on redox or iron-chelating properties for their potency. Instead, they act as reversible inhibitors, significantly inhibiting the turnover-dependent inactivation of 5-lipoxygenase, showcasing their potential for anti-inflammatory applications (Falgueyret, Hutchinson, & Riendeau, 1993).

Synthesis and Chemical Structure

A study on the synthesis of novel indole-benzimidazole derivatives demonstrated the versatility of indole derivatives in chemical synthesis. These compounds were prepared from indole carboxylic acids and substituted o-phenylenediamines, highlighting the chemical flexibility and potential for further functionalization of the indole core (Wang, Liu, Xu, Jiang, & Kang, 2016).

Anticancer Activity

A series of 5-(3-indolyl)-1,3,4-thiadiazoles, closely related to the target compound, were synthesized and analyzed for cytotoxicity against various human cancer cell lines. The introduction of methoxyphenyl and other substituents significantly suppressed the growth of cancer cells, suggesting a potential pathway for developing new anticancer agents (Kumar, Kumar, Chang, & Shah, 2010).

Cardiovascular Activity

Indole derivatives containing thiazolidinones side chains demonstrated cardiovascular activities in a study, showcasing the potential therapeutic applications of such compounds in cardiovascular diseases (Singh, Agarwal, & Singh, 2013).

Electroactive and Photovoltaic Applications

The electropolymerization of thieno[3,2-b]indole and its derivatives, including methoxy variants, was explored for creating new conducting materials. These studies indicated significant potential for such compounds in the development of electronic and photovoltaic devices due to their electroactive properties (Mezlova, Aaron, Svoboda, Adenier, Maurel, & Chane-ching, 2005).

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS/c1-21-13-8-6-12(7-9-13)17-11-22-18(20-17)15-10-19-16-5-3-2-4-14(15)16/h2-11,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPMXLFDJFKQRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425196 |

Source

|

| Record name | 1H-Indole, 3-[4-(4-methoxyphenyl)-2-thiazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93587-68-9 |

Source

|

| Record name | 1H-Indole, 3-[4-(4-methoxyphenyl)-2-thiazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5575656.png)

![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5575657.png)

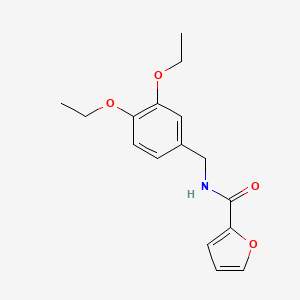

![N~1~-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5575691.png)

![1-(4-fluorophenyl)-4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5575701.png)

![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5575708.png)

![4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5575718.png)

![3-{[(2,4-dichloro-6-methylbenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5575722.png)

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5575729.png)

![2-chloro-6-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5575736.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5575753.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5575764.png)

![3-[3-(4-fluorophenoxy)propyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5575772.png)